molecular formula C31H29FNNaO5 B8819224 Mavodelpar CAS No. 1604815-32-8

Mavodelpar

Cat. No.: B8819224
CAS No.: 1604815-32-8
M. Wt: 537.6 g/mol
InChI Key: FDJYWCAHISUZAI-MAOGHAJMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavodelpar is a selective peroxisome proliferator-activated receptor delta agonist. This compound regulates the transcription of genes involved in mitochondrial metabolism, particularly those related to fatty acid oxidation and glucose homeostasis. It is primarily being investigated for its potential in treating primary mitochondrial myopathies, which are rare genetic disorders that affect oxidative phosphorylation in skeletal muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mavodelpar involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis using optimized reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Mavodelpar undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mavodelpar has several scientific research applications, including:

Mechanism of Action

Mavodelpar exerts its effects by activating peroxisome proliferator-activated receptor delta, a nuclear transcription factor. This activation leads to the increased transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy production in the form of adenosine triphosphate. The compound enhances fatty acid oxidation and mitochondrial function, thereby improving cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mavodelpar is unique due to its high selectivity and potency as a peroxisome proliferator-activated receptor delta agonist. This specificity allows for targeted regulation of mitochondrial metabolism, making it a promising candidate for treating primary mitochondrial myopathies and other related disorders .

Properties

CAS No.

1604815-32-8

Molecular Formula

C31H29FNNaO5

Molecular Weight

537.6 g/mol

IUPAC Name

sodium;2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetate

InChI

InChI=1S/C31H30FNO5.Na/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33;/h4-14,21H,15-20,22H2,1H3,(H,34,35);/q;+1/p-1/b29-14+;

InChI Key

FDJYWCAHISUZAI-MAOGHAJMSA-M

Isomeric SMILES

CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.